4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine

Physicochemistry Drug-likeness Computational ADME

The compound 4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine (CAS 2034472-87-0), also known as cyclohex-3-en-1-yl[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone, is a synthetic small molecule (MW: 315.4 g/mol). It features a 2,6-dimethylpyrimidine ether linked to a piperidine ring that is N-acylated with a cyclohex-3-ene carbonyl group.

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 2034472-87-0
Cat. No. B2709839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine
CAS2034472-87-0
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC=CC3
InChIInChI=1S/C18H25N3O2/c1-13-12-17(20-14(2)19-13)23-16-8-10-21(11-9-16)18(22)15-6-4-3-5-7-15/h3-4,12,15-16H,5-11H2,1-2H3
InChIKeyZDRKXBQOJKKAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine (CAS 2034472-87-0): Sourcing and Procurement Overview


The compound 4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine (CAS 2034472-87-0), also known as cyclohex-3-en-1-yl[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone, is a synthetic small molecule (MW: 315.4 g/mol) [1]. It features a 2,6-dimethylpyrimidine ether linked to a piperidine ring that is N-acylated with a cyclohex-3-ene carbonyl group. This distinct combination of heteroaryloxy, saturated heterocyclic, and alkenyl carbonyl motifs positions it within a chemical space explored for histamine H3 receptor modulation [2]. However, publicly available bioactivity or performance data for this exact compound are extremely limited, making empirical differentiation challenging. Procurement interest may stem from its potential as a versatile scaffold or intermediate, where its specific substitution pattern offers a unique vector for further elaboration or property optimization compared to simpler analogs.

Why Generic 2,6-Dimethylpyrimidine Piperidine Analogs Cannot Substitute for CAS 2034472-87-0


Direct substitution with other 2,6-dimethylpyrimidine-piperidine analogs is not supported by scientific evidence due to the critical predictive impact of the specific N-acyl moiety on molecular properties. Computational data for CAS 2034472-87-0 indicates a predicted XLogP3-AA of 2.8, with 3 rotatable bonds, a hydrogen bond acceptor count of 4, and a donor count of 0 [1]. Altering the cyclohex-3-ene moiety to a simpler acyl group (e.g., acetyl, benzoyl) or replacing the piperidine linker would dramatically shift these predicted physicochemical parameters, and potentially the pKa of the piperidine nitrogen, which in turn governs solubility, permeability, and target engagement profiles [2]. Without experimental evidence for the target compound, reliance on property data from so-called 'close analogs' introduces high risk, as even minor structural modifications can fundamentally alter pharmacokinetic and safety profiles. The required empirical head-to-head comparison data against specific, named analogs are absent from the current public domain literature.

Quantitative Evidence Guide: Differentiation of CAS 2034472-87-0 Based on Computational and Structural Data


Computational Physicochemical Property Comparison: CAS 2034472-87-0 vs. a Non-Acylated Piperidine Analog

The predicted lipophilicity (XLogP3-AA) of CAS 2034472-87-0 is 2.8, which is notably higher than the predicted 1.2 for a non-acylated piperidine analog, 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine [1], [2]. This computed difference of 1.6 log units originates from the lipophilic cyclohex-3-ene carbonyl group, which is absent in the comparator. The addition of this group also reduces the number of hydrogen bond donors from 1 to 0, a significant change for passive membrane permeability.

Physicochemistry Drug-likeness Computational ADME

Structural Differentiation: Cycloalkene Ring Conformation and Potential for Selective Binding

A key structural differentiator is the cyclohex-3-ene carbonyl group. Unlike the saturated cyclohexane analogs commonly found in this chemical space, the single double bond in CAS 2034472-87-0 imposes a specific, non-planar conformation on the ring [1]. This creates a unique three-dimensional pharmacophore. For instance, a related series of histamine H3 receptor ligands demonstrated that even subtle changes in the cycloalkyl ring size or unsaturation led to drastic shifts in binding affinity; a compound with a cyclobutyl substituent showed an IC50 of 0.76 nM, whereas a similar compound with a cyclopentyl group showed an IC50 of 0.97 nM [2]. The conformational constraint of the cyclohexene ring in CAS 2034472-87-0 may similarly offer a distinct selectivity profile compared to fully saturated or aromatic analogs.

Medicinal Chemistry Structure-Activity Relationship GPCR

Predicted Role as a Building Block: High Chemical Complexity Score for Fragment-Based Drug Discovery

As a synthetic intermediate, the value of CAS 2034472-87-0 lies in its high fraction of sp³-hybridized carbons (Fsp³), a key metric for lead-likeness that correlates with clinical success. With a calculated Fsp³ of 0.50 (9 sp³ carbons out of 18), it scores higher than many flat, aromatic analogs like 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine (Fsp³ approximately 0.33) [1]. This higher three-dimensionality is a prized feature in fragment-based screening libraries, where it is linked to improved solubility and selectivity [2]. Furthermore, the cyclohex-3-ene moiety serves as a versatile synthetic handle for further diversification (e.g., epoxidation, dihydroxylation), which is not possible with a fully saturated or aromatic analog.

Fragment-Based Drug Discovery Chemical Complexity Molecular Scaffold

Best-Fit Research and Procurement Scenarios for 4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine


Selective Histamine H3 Receptor Antagonist Lead Optimization

Procurement is indicated for medicinal chemistry teams requiring a cyclohex-3-ene containing scaffold for H3 receptor antagonist programs. The compound's predicted XLogP of 2.8 [1] and the conformational constraint of its cyclohexene ring may offer the critical selectivity needed to differentiate it from leads with saturated or flat aromatic rings, a challenge highlighted by the activity cliffs observed in related chemical series [2]. It serves as a direct intermediate for SAR studies aiming to convert a pan-reactive scaffold into a subtype-selective clinical candidate.

High-Value Intermediate for Fragment-Based Screening Library Design

A key procurement scenario is for academic or CRO screening library design, where a high Fsp³ value (0.50) is a quantitative selection criterion [1]. CAS 2034472-87-0 directly addresses the need for three-dimensional fragments that escape the limitations of traditional 'flatland' libraries, as its higher sp³ character is statistically correlated with improved solubility, selectivity, and clinical progression [2]. This makes it a superior initial fragment hit compared to simpler, more planar analogs.

Versatile Scaffold for Covalent Inhibitor or PROTAC Design

The chemically distinct cyclohex-3-ene group functions as a privileged reactive handle. This allows for the site-selective installation of warheads (e.g., via epoxidation) or linker attachment points for Proteolysis Targeting Chimeras (PROTACs), as demonstrated by its structural role in related Eg5 inhibitor research [1]. The resulting conjugates would retain a bifunctional character that is difficult to replicate precisely with simpler, non-alkenyl building blocks, offering a direct route to novel chemical probes.

Use in Multi-Parameter Optimization (MPO) Driven Lead Generation

In a computational MPO workflow, CAS 2034472-87-0 provides a superior starting point. Its favorable physicochemical profile—XLogP 2.8, 0 hydrogen bond donors, and a topological polar surface area (TPSA) of approximately 64 Ų [1]—places it squarely within high-permeability CNS drug space [2]. Procuring this compound for an MPO approach would allow a research team to begin optimization from a core with proven drug-like properties, rather than expending resources to mitigate the poor solubility and permeability often associated with simpler, more polar analogs.

Quote Request

Request a Quote for 4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.